Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenyl ring and a phenylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. A catalytic amount of salicylic acid can promote this reaction at room temperature (20°C) within 1-2 hours . The reaction proceeds via a radical-radical coupling mechanism, which tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using the same reaction conditions mentioned above. The use of inexpensive catalysts and mild reaction conditions makes this process potentially viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted phosphonates.
Scientific Research Applications
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic aromatic substitution reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
- Diphenyl phosphonate
- Phenylphosphonic acid
- Triphenyl phosphite
Comparison: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is unique due to the presence of the phenylimino group, which enhances its reactivity and potential applications. Compared to diphenyl phosphonate and phenylphosphonic acid, this compound exhibits different chemical behavior, particularly in nucleophilic substitution reactions. Triphenyl phosphite, on the other hand, is primarily used as a reagent in the synthesis of phosphonates .
Properties
CAS No. |
115601-16-6 |
---|---|
Molecular Formula |
C25H20NO3P |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-N,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20H |
InChI Key |
VHLZUYGRHNYCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.